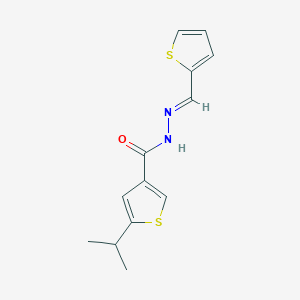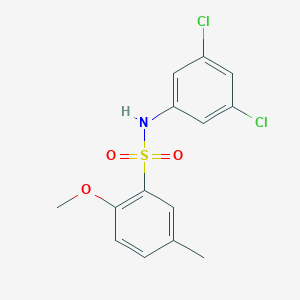
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as DMSO-PB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to modulate various biological processes, which has led to its investigation in various fields of research, including neuroscience, cancer, and immunology.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific molecular targets. N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to interact with the TRPV1 receptor, which is involved in pain sensation and inflammation. It has also been shown to interact with the PPARγ receptor, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. In neuroscience, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation. In immunology, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate immune cell function and reduce inflammation by interacting with specific molecular targets.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more potent and selective analogs of N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 2,5-dimethoxyaniline with 3-chlorosulfonylbenzoic acid, followed by reaction with pyrrolidine and then reduction with sodium borohydride. The final product is then purified by column chromatography to obtain pure N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer research, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroscience, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against neuronal damage and improve cognitive function. In immunology, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate immune cell function and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-8-9-18(26-2)17(13-15)20-19(22)14-6-5-7-16(12-14)27(23,24)21-10-3-4-11-21/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFCVSNRXZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)

![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)

![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)
